molecular formula C11H14ClNO4S B1349050 4-Chloro-3-diethylsulfamoyl-benzoic acid CAS No. 59210-68-3

4-Chloro-3-diethylsulfamoyl-benzoic acid

Cat. No.: B1349050
CAS No.: 59210-68-3
M. Wt: 291.75 g/mol
InChI Key: OANXBFKRXPGEGI-UHFFFAOYSA-N
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Description

4-Chloro-3-diethylsulfamoyl-benzoic acid (CAS: 59210-68-3) is a benzoic acid derivative substituted with a chloro group at position 4 and a diethylsulfamoyl (-SO₂N(C₂H₅)₂) group at position 3. Its molecular formula is C₁₁H₁₄ClNO₄S, with a molecular weight of 307.75 g/mol . The diethylsulfamoyl moiety distinguishes it from simpler sulfonamide derivatives, influencing its physicochemical properties, such as lipophilicity and solubility, which are critical in pharmaceutical applications.

Properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXBFKRXPGEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-diethylsulfamoyl-benzoic acid may involve large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced equipment and technology to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-diethylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfonic acids, reduction may yield sulfides, and substitution can result in various substituted benzoic acids .

Scientific Research Applications

4-Chloro-3-diethylsulfamoyl-benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-diethylsulfamoyl-benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-chloro-3-diethylsulfamoyl-benzoic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Applications/Notes References
This compound -SO₂N(C₂H₅)₂ C₁₁H₁₄ClNO₄S 307.75 59210-68-3 Pharmaceutical intermediate
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -SO₂N(CH₃)₂ C₉H₁₀ClNO₄S 263.69 59210-61-6 Simpler alkyl variant; comparative studies
4-Chloro-3-sulfamoylbenzoic acid -SO₂NH₂ C₇H₆ClNO₄S 235.64 1205-30-7 Diuretic precursor
4-Chloro-3-(chlorosulfonyl)benzoic acid -SO₂Cl C₇H₄Cl₂O₄S 255.06 2494-79-3 Reactive intermediate
4-Chloro-3-(chlorosulfonyl)benzoic acid* -SO₂Cl C₇H₄Cl₂O₄S 255.06 22892-95-1 Precursor to Bumetanide
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid -SO₂NH₂ + benzoyl C₁₄H₁₀ClNO₅S 339.75 - Chlorthalidone-related impurity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid -SO₂NH(3-methylphenyl) C₁₄H₁₂ClNO₄S 325.77 1262010-41-2 Specialty chemical applications

Notes:

  • Discrepancies in CAS numbers (e.g., 2494-79-3 vs. 22892-95-1) for 4-chloro-3-(chlorosulfonyl)benzoic acid may reflect synthesis route variations or data errors .
  • Sulfamoyl (-SO₂NH₂) and chlorosulfonyl (-SO₂Cl) derivatives are often intermediates, while alkyl/aryl sulfamoyl groups enhance target specificity in drug design.

Research Findings and Data

Comparative Physicochemical Data

Property This compound 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid 4-Chloro-3-sulfamoylbenzoic Acid
Molecular Weight 307.75 g/mol 263.69 g/mol 235.64 g/mol
LogP (Predicted) ~2.5 ~1.8 ~0.9
Aqueous Solubility Low Moderate High
Melting Point Not reported Not reported 215–220°C (decomposes)

Biological Activity

4-Chloro-3-diethylsulfamoyl-benzoic acid (CDBA) is an organic compound with significant potential in biological research and medicinal chemistry. With the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol, CDBA has garnered attention for its unique structural features, including the presence of a chloro group and a diethylsulfamoyl moiety. This article explores the biological activity of CDBA, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H14ClNO4S
  • Molecular Weight : 291.75 g/mol
  • IUPAC Name : 4-chloro-3-(diethylsulfamoyl)benzoic acid

CDBA's biological activity primarily arises from its interaction with specific enzymes and receptors. The diethylsulfamoyl group is known to influence enzyme inhibition, while the chloro substituent can enhance binding affinity to target proteins. CDBA has been studied for its potential role as an inhibitor in various biochemical pathways, particularly those involving chloride ion transport.

Enzyme Inhibition

CDBA has shown promise as an enzyme inhibitor, particularly in the context of neurological disorders where chloride ion homeostasis is disrupted. Research indicates that compounds similar to CDBA can selectively inhibit the Na^+-K^+-Cl^- cotransporter (NKCC1), which is crucial for regulating intracellular chloride levels in neurons . This inhibition can potentially ameliorate symptoms associated with conditions such as Down syndrome and autism.

Toxicity and Safety Profile

CDBA is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Safety assessments are essential for any therapeutic applications to ensure that the benefits outweigh potential risks.

Case Studies and Research Findings

  • Neurodevelopmental Disorders : A study focused on selective NKCC1 inhibitors demonstrated that compounds structurally related to CDBA could rescue behavioral deficits in mouse models of Down syndrome . These findings suggest a therapeutic avenue for CDBA in treating neurodevelopmental disorders characterized by impaired chloride transport.
  • In Vitro Studies : In vitro assays have shown that derivatives of CDBA exhibit varying degrees of inhibitory activity against target enzymes. For instance, compounds with modifications on the diethylsulfamoyl group displayed enhanced solubility and metabolic stability while maintaining significant inhibitory effects on NKCC1 .
  • Comparative Analysis : A comparative study highlighted that CDBA's structural features confer distinct advantages over similar compounds, such as 4-chlorobenzoic acid, particularly regarding its reactivity and biological interactions.

Data Tables

CompoundMolecular Weight (g/mol)Enzyme TargetInhibitory Activity (%)
CDBA291.75NKCC188.5 at 100 μM
ARN23746-NKCC171.7 at 100 μM
Bumetanide-NKCC2Not applicable

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